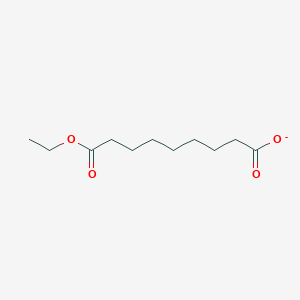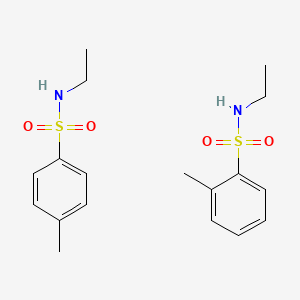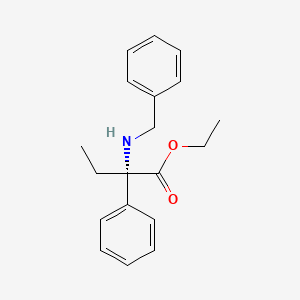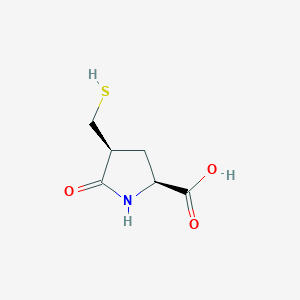
9-Ethoxy-9-oxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethoxy-9-oxononanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₂₀O₄ and its molecular weight is 216.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les hydroperoxydes lipidiques
Le 9-Ethoxy-9-oxononanoate est utilisé dans l'étude des hydroperoxydes lipidiques. Les hydroperoxydes lipidiques sont formés à la suite de la peroxydation lipidique, un processus qui se produit largement dans les plantes et les animaux {svg_1}. Le 9-hydroperoxyde produit du 9-oxononanoate de méthyle {svg_2}, qui est crucial pour comprendre la base moléculaire du processus chimique impliqué dans la formation des hydroperoxydes lipidiques {svg_3}.
Science alimentaire
Dans le domaine de la science alimentaire, le this compound a été identifié dans les arachides pendant le processus de torréfaction {svg_4}. La teneur en acide 9-oxononanoïque a d'abord diminué de 25 mg/kg d'huile d'arachide à 8 mg/kg d'huile d'arachide (20 min) et a augmenté à nouveau jusqu'à 37 mg/kg d'huile d'arachide après une torréfaction de 40 min {svg_5}. Ce composé pourrait contribuer aux modifications de la chaîne latérale des acides aminés résultant de la lipiation, ce qui pourrait influencer directement les propriétés fonctionnelles des protéines d'arachide {svg_6}.
Marqueur de processus thermique
L'acide 9-oxononanoïque et l'acide octanoïque sont tous deux des marqueurs potentiels des processus thermiques {svg_7}. Dans des expériences modèles utilisant du linoléate de méthyle et de l'oléate de méthyle, jusqu'à 18 acides gras oxydés pourraient être identifiés sous forme d'esters méthyliques, l'acide 9-oxononanoïque ainsi que l'acide octanoïque comme composants principaux et une formation plus rapide d'acides gras oxydés liés au glycérol (GOFA) dans des conditions de torréfaction (170 °C, 20 min) {svg_8}.
Synthèse organique
Le this compound peut également être utilisé en synthèse organique. Par exemple, il a été utilisé dans la synthèse du 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate de méthyle par une réaction de type Schotten-Baumann {svg_9}.
Mécanisme D'action
Target of Action
9-Ethoxy-9-oxononanoate, also known as 9-oxononanoate, is primarily involved in the breakdown of unsaturated fatty acids . The compound’s primary targets are unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various metabolic processes.
Mode of Action
The interaction of this compound with its targets involves a process known as β-scission . During this process, alkoxy radicals caused by the breakdown of unsaturated fatty acids undergo β-scission on both sides of the alkoxy carbon, generating 8-oxooctanoate and 9-oxononanoate . This interaction results in significant changes in the fatty acid composition of the system.
Biochemical Pathways
The β-scission of unsaturated fatty acids leading to the formation of this compound affects the lipid metabolism pathway. This process can lead to an increase in the amount of palmitic, stearic, oleic, and linoleic acids . These fatty acids are essential components of cell membranes and play a crucial role in energy storage and cellular signaling.
Result of Action
The action of this compound results in changes in the fatty acid composition of the system. For instance, after 20-40 frying cycles, the amount of palmitic, stearic, oleic, and linoleic acid increased up to 15.5% . These changes can influence the physical and chemical properties of the system, such as its oxidative stability and iodine value .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, during the deep-frying process, the content of 9-oxononanoate increases significantly as the frying cycles increase . This suggests that the compound’s action, efficacy, and stability are influenced by the frying temperature and the composition of the frying medium.
Propriétés
IUPAC Name |
9-ethoxy-9-oxononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRYLAXNDGUFAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654089 |
Source


|
| Record name | 9-Ethoxy-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-55-1 |
Source


|
| Record name | 9-Ethoxy-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2alpha(R*)]- (9CI)](/img/no-structure.png)








![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

